molecular formula C11H12BrN3O2S B5295056 N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B5295056
M. Wt: 330.20 g/mol
InChI Key: AJZBRFCOAQOVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

Mechanism of Action

N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 inhibits the activation of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 inhibits the phosphorylation of IκB proteins by blocking the activation of IKK complex, leading to the stabilization of IκB proteins and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has also been shown to suppress the production of proinflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor alpha, in various cell types.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has several advantages for lab experiments, including its high potency, selectivity, and stability. It has been shown to be effective in inhibiting NF-κB activation in various cell types and animal models. However, N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has some limitations, including its potential cytotoxicity at high concentrations and its off-target effects on other signaling pathways. Therefore, it is important to carefully optimize the concentration and duration of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 treatment in lab experiments.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082. One potential direction is to investigate the therapeutic potential of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 in combination with other drugs or therapies for cancer and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of NF-κB signaling that could be used for clinical applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 and to develop strategies to minimize these effects.

Synthesis Methods

N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 can be synthesized using a multistep reaction starting from 2-bromobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The synthesis involves the formation of an amide intermediate, which is then sulfonated to yield the final product. The purity and yield of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 can be improved by using high-performance liquid chromatography (HPLC) purification.

Scientific Research Applications

N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has been extensively used in scientific research to investigate the role of NF-κB signaling in various biological processes. It has been shown to inhibit the activation of NF-κB induced by various stimuli, including proinflammatory cytokines, bacterial lipopolysaccharides, and tumor necrosis factor alpha. N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has been used to study the involvement of NF-κB signaling in cancer cell survival, proliferation, and invasion. It has also been used to investigate the role of NF-κB in inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(2-bromophenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-6-4-3-5-9(10)12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZBRFCOAQOVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

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